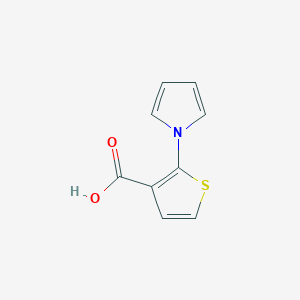

2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid

Description

Historical Context and Discovery of 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid

The discovery and development of this compound can be traced through the broader historical context of heterocyclic chemistry and the systematic exploration of pyrrole-thiophene hybrid structures. The foundational work on pyrrole chemistry began in 1834 when F. F. Runge first detected pyrrole as a constituent of coal tar, followed by its isolation from bone pyrolysate in 1857. The name "pyrrole" itself derives from the Greek word "pyrrhos" meaning "reddish" or "fiery," referencing the characteristic red color imparted to wood when pyrrole is moistened with hydrochloric acid. Thiophene's discovery came later in 1882 when Viktor Meyer identified it as a contaminant in benzene, initially recognizing it through its reaction with isatin in sulfuric acid to form a distinctive blue indophenin dye.

The systematic development of hybrid pyrrole-thiophene compounds emerged from advances in heterocyclic synthesis methodologies, particularly the Paal-Knorr synthesis developed independently by German chemists Carl Paal and Ludwig Knorr in 1884. This foundational synthetic approach provided researchers with reliable methods for constructing substituted furans, pyrroles, and thiophenes from 1,4-diketones, establishing the groundwork for more complex heterocyclic architectures. The mechanism of the Paal-Knorr reaction remained incompletely understood until V. Amarnath and colleagues elucidated the detailed mechanistic pathways in the 1990s, revealing that pyrrole formation proceeds through hemi-aminal formation followed by cyclization and subsequent dehydration.

The specific compound this compound represents a convergence of these historical developments, combining the structural elements of both heterocyclic systems with a carboxylic acid functional group. The compound's emergence in the scientific literature reflects the growing recognition of hybrid heterocyclic structures as valuable scaffolds for pharmaceutical and materials applications. Modern synthetic approaches to this compound typically involve multi-step procedures that build upon the classical Paal-Knorr methodology while incorporating contemporary coupling reactions and functional group transformations. The increasing availability of this compound from specialized chemical suppliers, including Sigma-Aldrich, GlpBio, and other research chemical companies, demonstrates its growing importance in contemporary research applications.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its integration of two fundamental five-membered aromatic systems. The compound exemplifies the principle that heterocyclic systems dominate the fields of biochemistry, medicinal chemistry, and pharmaceutical science, with the majority of known biologically active molecules containing heterocyclic components. The pyrrole ring system within the compound structure is particularly significant because pyrrole derivatives are found in numerous essential biological molecules, including vitamin B₁₂, bile pigments such as bilirubin and biliverdin, and the porphyrins of heme and chlorophyll. This biological ubiquity underscores the potential for pyrrole-containing compounds to interact with biological systems in meaningful ways.

The thiophene component contributes additional aromatic character and unique electronic properties to the molecule. Thiophene exhibits aromatic behavior similar to benzene, although theoretical calculations suggest that its degree of aromaticity is somewhat reduced compared to benzene. The electron pairs on the sulfur atom are significantly delocalized within the π-electron system, conferring resistance to conventional sulfide reactions such as alkylation and oxidation. This aromatic stability makes thiophene-containing compounds particularly valuable as bioisosteres for benzene-containing molecules in pharmaceutical applications, often maintaining biological activity while potentially offering improved pharmacokinetic properties.

The carboxylic acid functional group in this compound provides additional chemical versatility and biological relevance. Carboxylic acids serve as crucial pharmacophores in numerous drug molecules and can participate in hydrogen bonding interactions with biological targets. The combination of the electron-rich heterocyclic systems with the electron-withdrawing carboxylic acid group creates an interesting electronic balance that can influence the compound's reactivity and biological activity. Recent structure-activity relationship studies on related thiophene carboxylic acids have demonstrated that small substituents are well-tolerated on the thiophene ring, suggesting that this scaffold provides an excellent foundation for medicinal chemistry optimization.

The compound's significance is further enhanced by its potential for chemical modification and derivatization. The pyrrole nitrogen can serve as a site for alkylation or acylation reactions, while the thiophene ring can undergo electrophilic substitution reactions at available positions. The carboxylic acid group can be converted to esters, amides, or other functional derivatives, providing multiple pathways for structural optimization. This synthetic versatility makes this compound particularly valuable as a building block in combinatorial chemistry and drug discovery programs.

Classification and Nomenclature

The systematic classification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. According to IUPAC nomenclature principles, the compound is classified as a thiophene derivative with pyrrole and carboxylic acid substituents. The official IUPAC name is "2-(1H-pyrrol-1-yl)-3-thiophenecarboxylic acid," which systematically describes the structural arrangement. The thiophene ring serves as the parent heterocycle, with the pyrrole moiety attached at position 2 and the carboxylic acid group positioned at carbon 3 of the thiophene ring.

The compound's Chemical Abstracts Service registry number 79242-76-5 provides a unique identifier that facilitates unambiguous chemical communication across scientific databases and literature. The molecular formula C₉H₇NO₂S reflects the presence of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight of 193.22 g/mol positions this compound in the low molecular weight range typically favored for pharmaceutical applications, consistent with Lipinski's rule of five guidelines for drug-like properties.

Table 1: Nomenclature and Identification Data for this compound

The compound falls within the broader classification of heterocyclic carboxylic acids, a category that encompasses numerous pharmaceutically relevant molecules. Within this classification, it represents a subset of hybrid heterocyclic compounds that combine different aromatic ring systems. The presence of both nitrogen and sulfur heteroatoms classifies it as a mixed heteroatom compound, distinguishing it from simpler single-heteroatom systems. The aromatic nature of both ring systems places it within the aromatic heterocyclic category, which typically exhibits enhanced stability and distinct reactivity patterns compared to non-aromatic heterocycles.

From a pharmacological classification perspective, the compound can be categorized as a potential bioactive heterocycle based on its structural similarity to known pharmaceutical agents. The thiophene ring system is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs where it often serves as a bioisostere for benzene rings. The integration of pyrrole functionality adds additional pharmacophoric potential, as pyrrole derivatives frequently exhibit biological activity across diverse therapeutic areas.

Current Research Landscape and Applications

The contemporary research landscape surrounding this compound reflects its emerging importance as a versatile chemical scaffold with multiple applications. Current investigations span several interconnected areas, including enzyme inhibition studies, synthetic methodology development, and structure-activity relationship analysis. The compound has gained particular attention in the field of enzyme inhibition, specifically as an inhibitor of D-amino acid oxidase (DAO), where thiophene-2-carboxylic acid and thiophene-3-carboxylic acid scaffolds have demonstrated potent inhibitory activity. These studies revealed that this compound and related compounds exhibit inhibitory concentration (IC₅₀) values in the low micromolar range, with some derivatives achieving sub-micromolar potency.

Structure-activity relationship studies have provided crucial insights into the optimization potential of this chemical scaffold. Research has demonstrated that small substituents are well-tolerated on the thiophene ring of both 2-carboxylic acid and 3-carboxylic acid frameworks, suggesting multiple avenues for chemical modification and potency enhancement. Crystallographic analyses of human DAO in complex with potent thiophene carboxylic acids have revealed that Tyr224 forms tight stacking interactions with the thiophene ring, resulting in the disappearance of secondary binding pockets observed with other inhibitor classes. Molecular dynamics simulations have further elucidated that Tyr224 preferentially adopts a stacked conformation regardless of initial simulation conditions, indicating a thermodynamically favored binding mode.

Table 2: Current Research Applications and Findings

Contemporary synthetic research has focused on developing efficient methodologies for constructing pyrrole-thiophene hybrid structures. Recent work has explored the combination of 2,5-di(2-thienyl)pyrrole units with various functional groups through click chemistry approaches, demonstrating the versatility of these heterocyclic scaffolds in materials science applications. These synthetic advances have expanded the accessibility of this compound and related compounds, facilitating broader research applications across multiple disciplines.

The compound's availability from multiple commercial suppliers, including specialized research chemical companies, reflects its growing importance in contemporary research programs. Current market availability includes various purity grades, typically ranging from 95% to 97%, with packaging options suitable for research-scale investigations. The compound is generally supplied as a solid material with storage recommendations for room temperature conditions in dark, dry environments.

Future research directions appear to focus on expanding the therapeutic applications of thiophene-pyrrole hybrid compounds, with particular emphasis on neurological and psychiatric disorders where DAO inhibition may provide therapeutic benefits. Additionally, materials science applications continue to emerge, leveraging the unique electronic properties of these hybrid heterocyclic systems for potential use in organic electronics and photovoltaic devices. The continued development of synthetic methodologies promises to make these compounds even more accessible for research applications, potentially accelerating their translation from laboratory curiosities to practical applications in medicine and technology.

Properties

IUPAC Name |

2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)7-3-6-13-8(7)10-4-1-2-5-10/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVFZWBIJVXWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505265 | |

| Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79242-76-5 | |

| Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the electron-rich pyrrole and thiophene rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

- 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the creation of derivatives with enhanced properties.

Reactivity and Chemical Transformations

- The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide. In reduction reactions, lithium aluminum hydride can convert it into alcohols or amines.

Biological Applications

Antimicrobial Properties

- Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This property suggests potential applications in developing new antimicrobial agents targeting Gram-positive pathogens.

Anticancer Activity

- The compound has been investigated for its anticancer properties. Notably, it demonstrated cytotoxic effects on human lung adenocarcinoma cell lines (A549). Studies suggest that it can suppress cell growth selectively, making it a promising candidate for cancer therapeutics.

Case Study: Inhibition of Cytokine Production

In a study focusing on structurally similar compounds, it was found that certain derivatives could significantly suppress Th2 cytokine production by inhibiting GATA3 DNA-binding activity. This inhibition could modulate immune responses, indicating potential therapeutic uses in conditions characterized by Th2 dominance, such as asthma.

Industrial Applications

Organic Electronics

- This compound has applications in developing organic electronic materials. Its conductive properties make it suitable for use in organic semiconductors and conductive polymers, which are essential components in various electronic devices.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the DNA-binding activity of certain transcription factors, thereby affecting gene expression and cellular processes .

Comparison with Similar Compounds

Key Structural Features:

- Thiophene core : A five-membered aromatic ring containing sulfur.

- Pyrrol-1-yl substituent : A nitrogen-containing heterocycle attached to the thiophene, enhancing electronic diversity.

- Carboxylic acid group : Provides hydrogen-bonding capability and influences solubility.

Example Derivatives :

- 5-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS 151258-67-2): Molecular formula C₁₀H₉NO₂S, molecular weight 207.25.

- 5-Isopropyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS 952959-50-1): Molecular formula C₁₃H₁₅NO₂S, molecular weight 249.33.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key derivatives and their properties:

Key Observations :

Pharmacological Activity

- Analgesic Effects: Derivatives like 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid exhibit superior analgesic activity compared to metamizole in murine models.

- Structure-Activity Relationships (SAR) :

Biological Activity

2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, especially in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring fused with a thiophene moiety and a carboxylic acid functional group. Its unique structural features contribute to its reactivity and biological activity.

Research indicates that this compound may interact with specific molecular targets, particularly transcription factors involved in cell differentiation and cytokine production.

Key Mechanisms:

- Inhibition of GATA Family Proteins : Similar compounds have been shown to inhibit the interaction between GATA3 and SOX4, affecting Th2 cell differentiation pathways by suppressing Th2 cytokine production. This suggests that this compound could potentially modulate immune responses.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness against Gram-positive pathogens .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. For instance, it has demonstrated cytotoxic effects on human lung adenocarcinoma cell lines (A549), indicating its potential as a therapeutic agent in cancer treatment. The compound's ability to suppress cell growth without significantly affecting non-cancerous cells suggests a degree of selectivity that is desirable in anticancer drugs .

Study 1: Inhibition of Th2 Cytokines

In a study focused on pyrrothiogatain, a structurally similar compound, it was found to significantly suppress Th2 cytokine production through inhibition of GATA3 DNA binding activity. This study established a high-throughput screening system for identifying inhibitors targeting transcription factors, which could be applied to this compound as well .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various derivatives of pyrrole-containing compounds on A549 cells. The results indicated that while some derivatives exhibited significant cytotoxicity, others showed weaker effects. This variability underscores the importance of structural modifications in enhancing biological activity .

Data Summary Table

Q & A

What is the molecular structure and key physicochemical properties of 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid?

Answer:

The compound has a molecular formula of C₁₁H₁₁NO₂S and a molecular weight of 220.268 g/mol . Key properties include:

- Stability : Stable under normal conditions but incompatible with strong oxidizing agents, acids, or bases .

- Structural features : The thiophene ring is substituted at the 3-position with a carboxylic acid group and at the 2-position with a pyrrole moiety. The InChI identifier (1S/C11H11NO2S/c1-7-8(2)15-10(9(7)11(13)14)12-5-3-4-6-12/h3-6H,1-2H3,(H,13,14)/p-1) confirms the connectivity .

- Hazardous decomposition products : Carbon oxides and sulfur oxides under extreme conditions .

What are the common synthetic routes for preparing this compound?

Answer:

Synthesis typically involves:

Condensation reactions : Using precursors like 4-pyrrol-1-yl phenol and thiophene-3-acetic acid derivatives. Thionyl chloride (SOCl₂) is often employed to activate carboxylic acid groups for esterification or amidation .

Purification : Recrystallization from polar solvents (e.g., methanol) or column chromatography to isolate the product.

Validation : Characterization via NMR (¹H/¹³C), FTIR (to confirm carboxylic acid and pyrrole functional groups), and elemental analysis .

How can researchers optimize the electrochemical polymerization of derivatives for conductive polymer applications?

Answer:

Key optimization parameters include:

- Monomer concentration : 0.1–0.5 M in acetonitrile or dichloromethane to balance solubility and polymerization efficiency.

- Electrolyte selection : Tetrabutylammonium tetrafluoroborate (TBAFB) is preferred for its non-nucleophilic properties and high ionic conductivity .

- Electrochemical parameters : Potentiostatic (e.g., +1.2 V vs. Ag/Ag⁺) or cyclic voltammetry (scan rates: 50–100 mV/s) to control polymer growth.

- Post-polymerization analysis : Conductivity measurements (four-point probe), spectroelectrochemical UV-Vis-NIR to assess doping states, and SEM for morphology .

What methodological approaches resolve contradictions in reported stability data under varying pH conditions?

Answer:

To address discrepancies:

Accelerated stability studies : Expose the compound to buffered solutions (pH 1–13) at elevated temperatures (40–60°C) and monitor degradation via HPLC.

Decomposition product analysis : Use LC-MS or GC-MS to identify sulfur oxides (SOₓ) or other byproducts .

Comparative studies : Evaluate stability in inert atmospheres (N₂) versus aerobic conditions to isolate oxidation pathways .

How can the electrochromic properties of copolymers derived from this compound be characterized?

Answer:

Spectroelectrochemical analysis : Measure UV-Vis-NIR absorbance changes during applied potentials (e.g., −1.0 V to +1.5 V) to track optical transitions.

Switching kinetics : Chronoamperometry to determine response times (τ) for coloration/bleaching cycles.

Copolymer vs. homopolymer comparison : Blend with bithiophene (BiTh) to enhance conductivity and compare coloration efficiency (CE) values .

What advanced techniques are recommended for detecting and quantifying impurities in pharmaceutical derivatives?

Answer:

HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities like 2-((2,6-difluorobenzyl)amino)-4-((dimethylamino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylic acid (a known pharmaceutical impurity) .

NMR spiking experiments : Add authentic impurity standards to confirm retention times and fragmentation patterns.

Quantitative ¹H NMR : Integrate impurity peaks relative to the main compound using an internal standard (e.g., trimethylsilyl propionate) .

How can researchers mitigate challenges in synthesizing reactive intermediates during functionalization?

Answer:

Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrole nitrogen during carboxylate esterification .

Low-temperature reactions : Perform acylations at −20°C to minimize side reactions.

In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

What computational methods support the design of novel derivatives with enhanced electronic properties?

Answer:

DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict HOMO/LUMO levels and band gaps.

Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug design applications.

QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with conductivity or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.